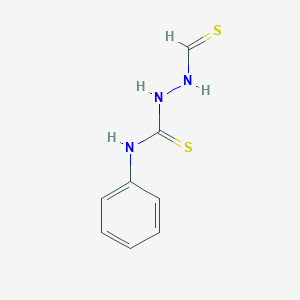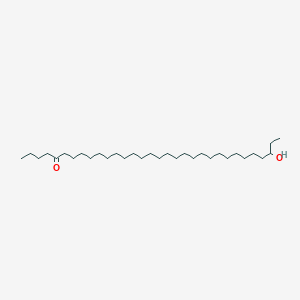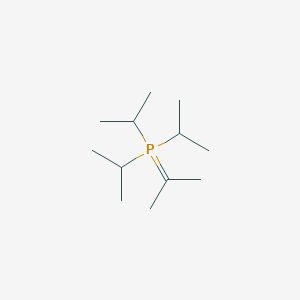
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonic acid moiety substituted with a 2,2-diphenylhydrazino group and two nitro groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- typically involves multiple steps, starting with the nitration of benzenesulfonic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the 2,2-diphenylhydrazino group through a coupling reaction with diphenylhydrazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(2,2-diphenylhydrazino)-3,5-diaminobenzenesulfonic acid.
科学研究应用
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the diphenylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid, 4-nitro-: Lacks the diphenylhydrazino group and has different reactivity and applications.
Benzenesulfonic acid, 3,5-dinitro-: Similar structure but without the diphenylhydrazino group, leading to different chemical properties.
Diphenylhydrazine derivatives: Compounds with similar hydrazino groups but different substituents on the benzene ring.
属性
CAS 编号 |
93654-70-7 |
|---|---|
分子式 |
C18H14N4O7S |
分子量 |
430.4 g/mol |
IUPAC 名称 |
4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)16-11-15(30(27,28)29)12-17(22(25)26)18(16)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,27,28,29) |
InChI 键 |
MSZZGNKXMMKCCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





mercury](/img/structure/B14349590.png)
acetic acid](/img/structure/B14349602.png)


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)






